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molecular formula C8H14O5 B3055698 Diethyl 2,2'-oxydiacetate CAS No. 6634-17-9

Diethyl 2,2'-oxydiacetate

Cat. No. B3055698
M. Wt: 190.19 g/mol
InChI Key: HXRSYRRQEGJNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970698

Procedure details

Diethyl diglycolate is prepared by slurrying 270 parts sodium hydride in 2800 parts tetrahydrofuran and adding 705 parts ethyl glycolate to the mixture while maintaining the temperature between 10° to 15°C. The mixture is stirred for 1 hour at 25°C, cooled to 15°C and 894 parts ethyl bromoacetate is added. The mixture is stirred for 12 hours at 25°C; solvent evaporated; residue washed with water to remove salts; dried and purified diethyl digylcolate recovered by distillation under reduced pressure. (Note: Diethyl methylglycolate or diethyl ethyldiglycolate are prepared by similar procedures wherein ethyl lactate (800 parts) or ethyl-2-hydroxybutyrate (895 parts) are, respectively, substituted for the ethyl glycolate.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:4][OH:5].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].O1CC[CH2:19][CH2:18]1>>[C:12]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:11][O:5][CH2:4][C:3]([O:7][CH2:8][CH3:9])=[O:6].[CH2:18]([CH:4]([O:5][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:3]([O:7][CH2:8][CH3:9])=[O:6])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at 25°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 10° to 15°C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15°C
STIRRING
Type
STIRRING
Details
The mixture is stirred for 12 hours at 25°C
Duration
12 h
CUSTOM
Type
CUSTOM
Details
solvent evaporated
WASH
Type
WASH
Details
residue washed with water
CUSTOM
Type
CUSTOM
Details
to remove salts
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified diethyl digylcolate
DISTILLATION
Type
DISTILLATION
Details
recovered by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(COCC(=O)OCC)(=O)OCC
Name
Type
product
Smiles
C(C)C(C(=O)OCC)OCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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